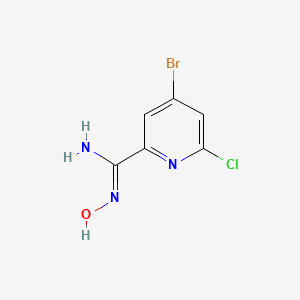
4-Bromo-6-chloro-N-hydroxypicolinimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-6-chloro-N-hydroxypicolinimidamide is a chemical compound with the molecular formula C6H5BrClN3O It is a derivative of picolinamide, featuring bromine and chlorine substituents at the 4 and 6 positions, respectively, and a hydroxyl group attached to the nitrogen atom of the imidamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-chloro-N-hydroxypicolinimidamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromo-6-chloropyridine-2-carboxylic acid.
Amidation: The carboxylic acid group is converted to an amide using reagents such as thionyl chloride (SOCl2) and ammonia (NH3).
Hydroxylation: The resulting amide is then hydroxylated using hydroxylamine (NH2OH) under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
4-Bromo-6-chloro-N-hydroxypicolinimidamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to an amine.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
科学研究应用
4-Bromo-6-chloro-N-hydroxypicolinimidamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a building block in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 4-Bromo-6-chloro-N-hydroxypicolinimidamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 4-Bromo-6-chloropyridine-2-carboxylic acid
- 4-Bromo-6-chloropyridine
- 4-Bromo-6-chloro-2-phenylquinoline
Uniqueness
4-Bromo-6-chloro-N-hydroxypicolinimidamide is unique due to the presence of the hydroxyl group on the imidamide moiety, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different substituents.
属性
分子式 |
C6H5BrClN3O |
|---|---|
分子量 |
250.48 g/mol |
IUPAC 名称 |
4-bromo-6-chloro-N'-hydroxypyridine-2-carboximidamide |
InChI |
InChI=1S/C6H5BrClN3O/c7-3-1-4(6(9)11-12)10-5(8)2-3/h1-2,12H,(H2,9,11) |
InChI 键 |
IIJFJUMUPCXPOW-UHFFFAOYSA-N |
手性 SMILES |
C1=C(C=C(N=C1/C(=N/O)/N)Cl)Br |
规范 SMILES |
C1=C(C=C(N=C1C(=NO)N)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


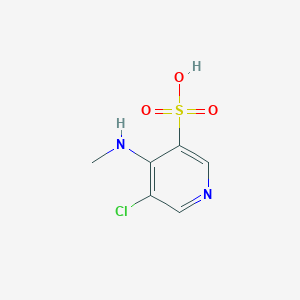
![tert-Butyl(1R,3R)-1-amino-3-methoxy-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13003431.png)
![Methyl3-(bromomethyl)bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B13003438.png)
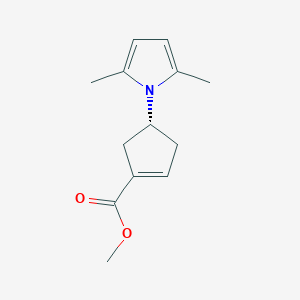
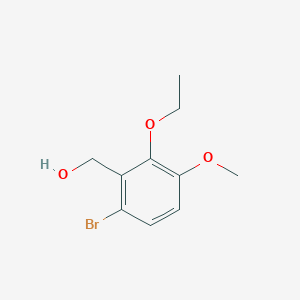
![8-Chloroimidazo[1,5-a]pyrazine-3-carbonitrile](/img/structure/B13003456.png)
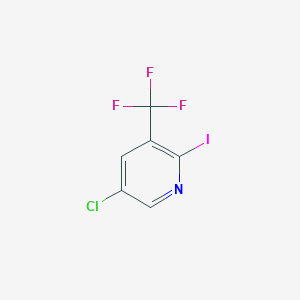

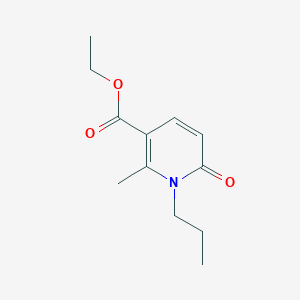
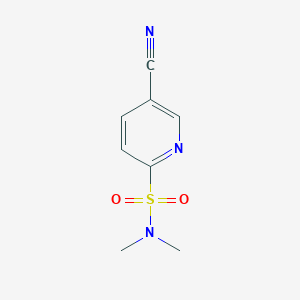


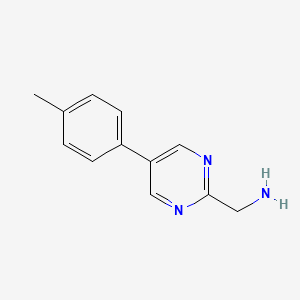
![(2',4'-Difluoro[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13003510.png)
